Cas no 460726-65-2 (ethyl 2-{2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamido}acetate)

Ethyl 2-{2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamido}acetate is a specialized organic compound featuring a 1,2,4-triazine core functionalized with a methyl group at the 6-position and a thioether-linked acetamidoacetate side chain. This structure imparts reactivity useful in synthetic chemistry, particularly in the construction of heterocyclic frameworks or as an intermediate in pharmaceutical and agrochemical applications. The ester moiety enhances solubility in organic solvents, facilitating further derivatization, while the thioether linkage offers potential for nucleophilic substitution or oxidation reactions. Its well-defined molecular architecture makes it a valuable building block for researchers developing novel bioactive compounds or studying structure-activity relationships in triazine-based systems.
ethyl 2-{2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamido}acetate structure
460726-65-2 structure
Product Name:ethyl 2-{2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamido}acetate
CAS No:460726-65-2
MF:C10H14N4O4S
MW:286.307560443878
CID:6437233
Update Time:2025-10-21

ethyl 2-{2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamido}acetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-{2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamido}acetate
    • ethyl 2-[[2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]acetate
    • Inchi: 1S/C10H14N4O4S/c1-3-18-8(16)4-11-7(15)5-19-10-12-9(17)6(2)13-14-10/h3-5H2,1-2H3,(H,11,15)(H,12,14,17)
    • InChI Key: BQVCKBMYMXKZCN-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)CNC(CSC1=NC(=O)C(C)=NN1)=O

ethyl 2-{2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamido}acetate Pricemore >>

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F1894-0189-5mg
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F1894-0189-10mg
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ethyl 2-{2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamido}acetate Related Literature

Additional information on ethyl 2-{2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamido}acetate

Professional Introduction to Ethyl 2-{2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamido}acetate (CAS No. 460726-65-2)

Ethyl 2-{2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamido}acetate (CAS No. 460726-65-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of triazine derivatives, which are known for their versatile applications in medicinal chemistry due to their unique structural and functional properties.

The molecular structure of Ethyl 2-{2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamido}acetate incorporates several key functional groups that contribute to its reactivity and potential biological activity. The presence of a sulfanyl group and an acetamido moiety enhances its utility in the synthesis of more complex molecules. Specifically, the 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl moiety is a characteristic feature of this compound, which has been extensively studied for its role in various biochemical pathways.

In recent years, there has been a growing interest in triazine derivatives as pharmacophores due to their ability to interact with biological targets in multiple ways. The sulfanyl group in this compound not only contributes to its solubility but also plays a crucial role in its interactions with biological molecules. This has made Ethyl 2-{2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamido}acetate a valuable intermediate in the development of new therapeutic agents.

The synthesis of this compound involves a series of well-defined chemical transformations that highlight the expertise required in organic synthesis. The process typically begins with the preparation of the triazine core, which is then functionalized with the sulfanyl and acetamido groups. The use of advanced synthetic methodologies ensures high yields and purity, making it suitable for further derivatization and application in drug discovery.

One of the most compelling aspects of Ethyl 2-{2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamido}acetate is its potential as a building block for more complex molecules. Researchers have leveraged its structural features to develop novel compounds with enhanced pharmacological properties. For instance, modifications to the sulfanyl group have been shown to influence binding affinity and selectivity towards specific biological targets. This flexibility makes it an attractive candidate for further exploration in medicinal chemistry.

The applications of this compound extend beyond pharmaceuticals into other areas such as agrochemicals and material science. The unique reactivity of its molecular structure allows it to participate in various chemical reactions that are not possible with simpler compounds. This versatility has led to its use in synthesizing polymers and other advanced materials that exhibit desirable properties for industrial applications.

In conclusion, Ethyl 2-{2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamido}acetate (CAS No. 460726-65-2) represents a significant advancement in the field of organic chemistry and bioorganic synthesis. Its structural complexity and functional diversity make it a valuable tool for researchers working on drug discovery and material science. As our understanding of biochemical pathways continues to evolve, compounds like this are poised to play an increasingly important role in developing innovative solutions for global challenges.

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